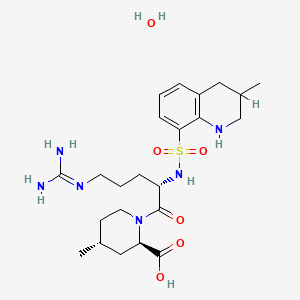

Argatroban monohydrate

Vue d'ensemble

Description

L’Argatroban Monohydrate est un inhibiteur direct de la thrombine synthétique dérivé de la L-arginine. Il est principalement utilisé comme anticoagulant pour la prévention et le traitement de la thrombose chez les patients atteints de thrombocytopénie induite par l’héparine. L’this compound est connu pour sa capacité à normaliser le nombre de plaquettes et à prévenir la formation de thrombus .

Mécanisme D'action

L’Argatroban Monohydrate exerce ses effets anticoagulants en inhibant les réactions catalysées ou induites par la thrombine, notamment la formation de fibrine, l’activation des facteurs de coagulation V, VIII et XIII, la protéine C et l’agrégation plaquettaire. Il est hautement sélectif pour la thrombine avec une constante d’inhibition (K_i) de 0,04 µM. L’this compound se lie au site actif de la thrombine, empêchant la conversion du fibrinogène en fibrine et inhibant ainsi la formation de caillots .

Composés similaires :

Dabigatran Etexilate : Un inhibiteur direct de la thrombine par voie orale utilisé comme alternative aux héparines de bas poids moléculaire et aux antagonistes de la vitamine K.

Hirudine et analogues : Des inhibiteurs bivalents directs de la thrombine qui se lient au site actif et à l’exosite 1 de la thrombine.

Unicité : L’this compound est unique en raison de sa forte sélectivité pour la thrombine et de sa capacité à inhiber la thrombine libre et associée aux caillots. Contrairement aux inhibiteurs bivalents, l’this compound ne se lie qu’au site actif de la thrombine, ce qui en fait un inhibiteur univalent .

Analyse Biochimique

Biochemical Properties

Argatroban monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Cellular Effects

This compound has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi . It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .

Molecular Mechanism

This compound is a direct thrombin inhibitor that reversibly binds to the thrombin active site . It does not require the co-factor antithrombin III for antithrombotic activity . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The half-life of this compound is about 50 minutes . This may be prolonged in hepatic dysfunction . The maximum recommended dose is 10mcg/kg/min and the maximum duration of treatment is 14 days, although there is limited data to support use for longer periods .

Metabolic Pathways

The main route of this compound metabolism is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .

Transport and Distribution

This compound distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . It is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l’Argatroban Monohydrate implique plusieurs étapes. L’Argatroban brut est obtenu à partir de l’acide (2R,4R)-1-[NG-nitro-N2-(3-méthyl-8-quinoléinesulfonyl)-L-arginyl]-4-méthyl-2-pipéridine carboxylique. L’Argatroban brut est ensuite traité avec un solvant organique et purifié par cristallisation en utilisant des solvants tels que l’isopropanol et le n-propanol. L’Argatroban purifié est recristallisé à partir d’une solution de mélange de méthanol et d’eau .

Méthodes de production industrielle : La production industrielle de l’this compound suit un processus similaire, garantissant un rendement et une pureté élevés. Le processus consiste à concentrer la masse réactionnelle contenant l’Argatroban brut, à la dissoudre dans un solvant organique et à séparer l’Argatroban purifié par cristallisation. Le produit final est obtenu par recristallisation de l’Argatroban purifié à partir d’un mélange de méthanol et d’eau .

Analyse Des Réactions Chimiques

Types de réactions : L’Argatroban Monohydrate subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions communs : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers solvants tels que le méthanol et l’éthanol. Les réactions se produisent généralement à des températures et des pressions contrôlées pour assurer le résultat souhaité .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’Argatroban, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Argatroban Monohydrate has a wide range of scientific research applications:

Biology: Acts as a thrombin-selective inhibitor in thrombin assays of platelet-poor plasma samples.

Medicine: Effective in preventing thrombus formation and is recommended for acute ischemic stroke treatment.

Industry: Used in the development of pharmaceuticals and as a reference compound in various analytical methods.

Comparaison Avec Des Composés Similaires

Dabigatran Etexilate: A direct oral thrombin inhibitor used as an alternative to low molecular heparins and vitamin K antagonists.

Hirudin and Analogs: Bivalent direct thrombin inhibitors that bind to both the active site and exosite 1 of thrombin.

Uniqueness: Argatroban Monohydrate is unique due to its high selectivity for thrombin and its ability to inhibit both free and clot-associated thrombin. Unlike bivalent inhibitors, this compound binds only to the active site of thrombin, making it a univalent inhibitor .

Propriétés

Numéro CAS |

141396-28-3 |

|---|---|

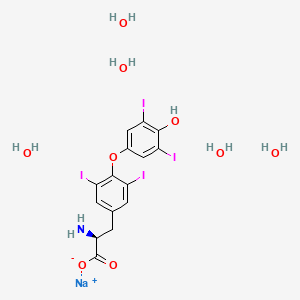

Formule moléculaire |

C23H38N6O6S |

Poids moléculaire |

526.7 g/mol |

Nom IUPAC |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |

Clé InChI |

AIEZTKLTLCMZIA-VJCHTHLQSA-N |

SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

SMILES isomérique |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |

SMILES canonique |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Apparence |

Solid powder |

Color/Form |

Crystals from ethanol |

melting_point |

188-191 °C |

Key on ui other cas no. |

74863-84-6 |

Pictogrammes |

Flammable |

Durée de conservation |

Stable under recommended storage conditions. /Argatroban monohydrate/ |

Solubilité |

In water, 51.35 mg/L at 25 °C (est) |

Synonymes |

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |

Pression de vapeur |

1.37X10-17 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

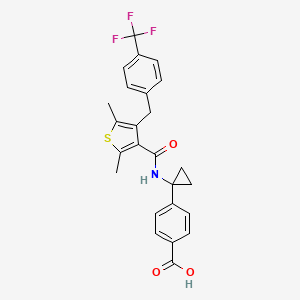

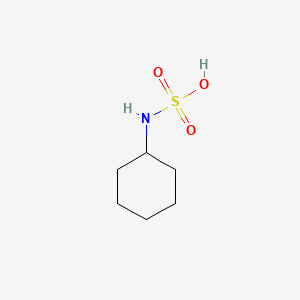

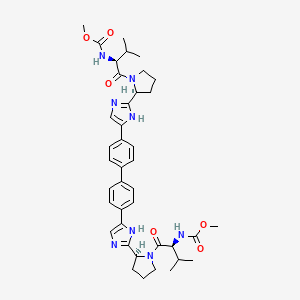

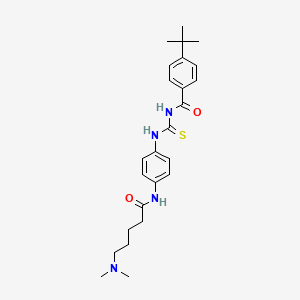

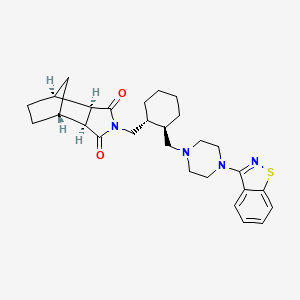

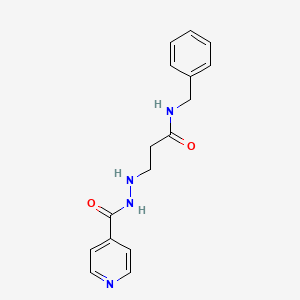

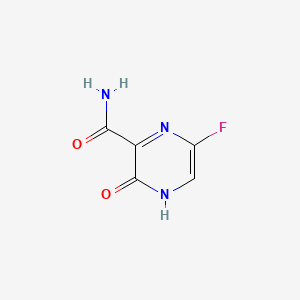

Feasible Synthetic Routes

A: Argatroban is a synthetic direct thrombin inhibitor. It reversibly binds to the active site of thrombin, preventing thrombin-catalyzed or induced reactions. [, ] This includes the inhibition of fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation. [, ]

A: By inhibiting thrombin, Argatroban effectively disrupts multiple points in the coagulation cascade, preventing clot formation and reducing the risk of thrombotic complications. [, ] This makes it a valuable therapeutic option for conditions such as heparin-induced thrombocytopenia (HIT), where heparin is contraindicated. [, , ]

A: The molecular formula of Argatroban is C23H35N7O5S, and its molecular weight is 521.64 g/mol. []

A: While the provided research articles do not delve into detailed spectroscopic characterization, they highlight the existence of different polymorphic forms of Argatroban, including a monohydrate form and an anhydrous form, each with distinct physicochemical characteristics. []

A: Argatroban itself does not possess catalytic properties. It functions as a competitive inhibitor by binding to thrombin and blocking its catalytic activity. [, ]

ANone: The provided research articles primarily focus on clinical and experimental studies related to Argatroban. They do not provide specific details regarding the use of computational chemistry or modeling techniques in its development or characterization.

ANone: The provided literature does not contain detailed information about specific structure-activity relationships for Argatroban.

A: While the provided research does not delve into specific formulation challenges, it emphasizes that appropriate formulation strategies are crucial for ensuring Argatroban's stability and efficacy. []

A: Argatroban is primarily metabolized in the liver through hydroxylation and aromatization. [] While a small portion is excreted unchanged in the urine, the majority is eliminated via feces after hepatic metabolism. [, ]

A: Argatroban dosing does not require adjustment in patients with renal impairment, including those undergoing dialysis. [, , ] This is in contrast to other direct thrombin inhibitors like Lepirudin, making Argatroban a preferable choice in this patient population. [, ]

A: Argatroban is administered intravenously and its anticoagulant effect is commonly monitored using the activated partial thromboplastin time (aPTT). [, , ]

A: Yes, Argatroban can prolong the INR, which is important to consider when transitioning patients from Argatroban to warfarin therapy. [, , ] Careful INR monitoring and dose adjustments are crucial during this transition period. [, , , ]

A: While the provided research focuses heavily on clinical studies, animal models, particularly rat models of venous, arterial, and "mixed" thrombosis, have been used to demonstrate Argatroban's antithrombotic efficacy. [] In vitro studies, including thrombin generation assays (TGA), have also been employed to assess the drug's effect on thrombin generation. []

A: The provided research primarily focuses on Argatroban's use in the context of HIT, where it serves as an alternative to heparin. While cross-reactivity between Argatroban and HIT antibodies is not discussed, the research highlights potential cross-reactivity concerns with other heparin alternatives like danaparoid. [, ]

A: As an anticoagulant, bleeding is a potential complication of Argatroban therapy. [, ] Close monitoring of coagulation parameters and careful dose adjustment are crucial for minimizing bleeding risk. [, , ]

A: One study explored the direct local delivery of Argatroban during carotid endarterectomy to prevent local thrombus formation, highlighting the potential for targeted approaches. []

A: High-performance liquid chromatography (HPLC) is a common method for measuring Argatroban concentrations in various biological fluids. [] This method allows for the simultaneous quantification of Argatroban and its major metabolite, providing insights into its pharmacokinetic profile. []

ANone: The provided research papers do not discuss the environmental impact or degradation pathways of Argatroban.

ANone: The provided literature does not contain specific details on Argatroban's dissolution or solubility characteristics.

A: While the research does not provide an exhaustive list of validation parameters, it highlights the importance of method validation for analytical techniques used in Argatroban research. [, ]

A: Although rare, the development of anti-Argatroban antibodies has been reported in some cases. [] These antibodies can interfere with the drug's anticoagulant activity and necessitate alternative treatment strategies. []

ANone: The provided research does not provide information regarding Argatroban's interactions with drug transporters.

ANone: The provided research papers do not explicitly discuss Argatroban's biocompatibility or biodegradability.

ANone: The provided research articles do not contain specific guidelines for Argatroban disposal.

A: While the provided research does not provide a detailed historical overview, it highlights Argatroban's emergence as an important alternative anticoagulant for patients with HIT, particularly those with renal impairment or those requiring procedures where heparin is contraindicated. [, , ]

A: Emerging research suggests potential applications of Argatroban in the management of systemic malignancies. [] Preclinical studies indicate that Argatroban may exert antineoplastic effects in gliomas, breast cancers, and melanomas. [] Further investigation is warranted to explore these potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)